molecular formula C20H17FN2O3S2 B2694012 2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 932506-71-3

2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2694012
CAS No.: 932506-71-3
M. Wt: 416.49
InChI Key: ZFQZYXCKOSLTPN-UHFFFAOYSA-N
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Description

“2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” is a chemical compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C20H17FN2O3S2. It is a thiophene-based analog, which means it contains a thiophene ring, a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction and the Paal–Knorr reaction are two significant synthetic methods for thiophene derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 416.49. More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Fluorophore Applications

Compounds structurally related to "2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide" have been studied for their potential as fluorophores, especially for zinc(II) detection. The preparative and spectroscopic study of fluorophores for zinc(II) detection highlights the significance of sulfonamide derivatives in studying intracellular Zn2+ levels. The synthesis of specific fluorophores demonstrates their utility in emitting strong fluorescence when bound to Zn2+, aiding in the insight into the factors affecting the fluorescence of such compounds (M. Kimber et al., 2001).

Synthesis and Biological Activity of Arylsulfonamide Derivatives

A study on the synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone provides insights into their potential bioactivities. These compounds, including those with structures similar to the queried chemical, showed excellent activity against specific bacterial and fungal strains, indicating their potential as bactericides and fungicides. The structure-activity relationships revealed preferences for electron-withdrawing substitutes to improve bioactivity (Zhigang Zeng et al., 2016).

Carbonic Anhydrase Inhibition

The role of sulfonamide derivatives in inhibiting carbonic anhydrase, an enzyme involved in many physiological processes, has been explored through various studies. The inhibition of carbonic anhydrase by para-substituted benzenesulfonamides, with modifications to improve binding constants, showcases the utility of these compounds in medicinal chemistry (J. Gao et al., 1995).

Intramolecular Substitution and Cyclization

Research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution highlights the versatility of sulfonamide-containing compounds in organic synthesis. The treatment of substituted p-toluenesulfonamides leads to the formation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives, demonstrating the compounds' reactivity and potential in synthesizing fluorinated aromatic compounds (J. Ichikawa et al., 2006).

Fluorescent Probes for Metal Ions

The design and synthesis of fluorescent probes for Zn2+ detection, utilizing the properties of benzenesulfonamide derivatives, show their application in sensitive and efficient cell membrane permeability studies. These compounds form complexes with Zn2+ that exhibit significant fluorescence, making them valuable tools for detecting Zn2+ in biological samples (Ryosuke Ohshima et al., 2010).

Future Directions

Thiophene-based compounds have been the focus of many recent studies due to their potential biological activity . Future research may continue to explore the synthesis of these compounds and their potential applications in medicinal chemistry.

Properties

IUPAC Name

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-16-6-1-2-8-19(16)28(25,26)22-15-9-10-17-14(13-15)5-3-11-23(17)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQZYXCKOSLTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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